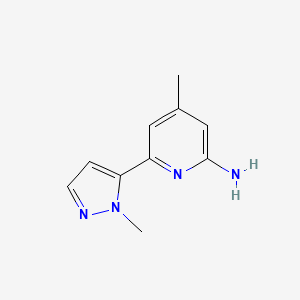
4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
货号 B8616887
分子量: 188.23 g/mol
InChI 键: UUFAGHJWAMBPMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09216173B2
Procedure details


Dioxane (2.12 mL), water (0.24 mL), tribasic potassium phosphate (300 mg, 1.41 mmol), and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (120 mg, 0.58 mmol) were added to 6-bromo-4-methylpyridin-2-amine (88 mg, 0.47 mmol) in a scintillation vial. The vial was purged with argon 3 times before PdCl2(dppf)-CH2Cl2 adduct (34 mg, 0.047 mmol) was added. The vial was purged 3 times with argon, sealed, and heated to 100° C. After 1.5 hours, the reaction was cooled to room temperature, filtered through CELITE (washed with dichloromethane), and diluted with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-70% acetone/hexanes, linear gradient) to afford 4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine. MS ESI calc'd. for C10H13N4 [M+H]+ 189. found 189. 1H NMR (500 MHz, CDCl3) δ 7.46 (s, 1H), 6.77 (s, 1H), 6.48 (d, J=1.8 Hz, 1H), 6.30 (s, 1H), 4.15 (s, 3H), 2.28 (s, 3H).

Name
potassium phosphate
Quantity
300 mg
Type
reactant
Reaction Step One

Quantity
120 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O1CCOCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:15][N:16]1[C:20](B2OC(C)(C)C(C)(C)O2)=[CH:19][CH:18]=[N:17]1.Br[C:31]1[N:36]=[C:35]([NH2:37])[CH:34]=[C:33]([CH3:38])[CH:32]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH3:38][C:33]1[CH:32]=[C:31]([C:20]2[N:16]([CH3:15])[N:17]=[CH:18][CH:19]=2)[N:36]=[C:35]([NH2:37])[CH:34]=1 |f:1.2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
potassium phosphate
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
88 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=N1)N)C
|
|
Name
|
|
|
Quantity
|
0.24 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was purged 3 times with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through CELITE (washed with dichloromethane)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (0-70% acetone/hexanes, linear gradient)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NC(=C1)C1=CC=NN1C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
